molecular formula C34H52NO6P B1683573 [(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate

[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate

Cat. No.: B1683573
M. Wt: 601.8 g/mol
InChI Key: NJLPYJKKKSBCSK-MJPIYRIWSA-N
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Description

VPC12249 is a synthetic organic compound known for its role as a lysophosphatidic acid receptor type 1 antagonist. It is chemically identified as [(2R)-2-[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate . This compound has been studied for its potential therapeutic applications, particularly in the context of diseases involving lysophosphatidic acid signaling pathways.

Preparation Methods

The synthesis of VPC12249 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

VPC12249 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

VPC12249 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study lysophosphatidic acid receptor signaling pathways.

    Biology: The compound is used to investigate the role of lysophosphatidic acid receptors in various biological processes, such as cell proliferation and migration.

    Medicine: VPC12249 has potential therapeutic applications in treating diseases like cancer, fibrosis, and inflammation by modulating lysophosphatidic acid receptor activity.

    Industry: The compound can be used in the development of new drugs targeting lysophosphatidic acid receptors

Mechanism of Action

VPC12249 exerts its effects by antagonizing lysophosphatidic acid receptor type 1. This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking the receptor, VPC12249 inhibits the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation and migration. This mechanism is particularly relevant in the context of diseases like cancer and fibrosis, where lysophosphatidic acid signaling plays a critical role .

Comparison with Similar Compounds

VPC12249 is unique compared to other lysophosphatidic acid receptor antagonists due to its specific structure and functional groups. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and specific applications.

Properties

Molecular Formula

C34H52NO6P

Molecular Weight

601.8 g/mol

IUPAC Name

[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] dihydrogen phosphate

InChI

InChI=1S/C34H52NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-34(36)35-32(29-41-42(37,38)39)27-30-23-25-33(26-24-30)40-28-31-20-17-16-18-21-31/h9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-29H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t32-/m1/s1

InChI Key

NJLPYJKKKSBCSK-MJPIYRIWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)COP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

phosphoric acid mono-(3-(4-benzyloxyphenyl)-2-octadec-9-enoylaminopropyl) ester
VPC 12249
VPC-12249
VPC12249

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate
Reactant of Route 3
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate
Reactant of Route 4
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate
Reactant of Route 5
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate
Reactant of Route 6
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate

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